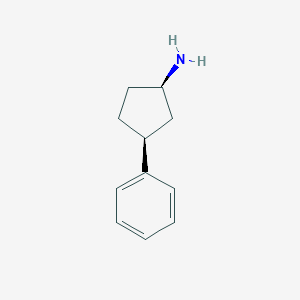
(1R,3S)-3-phenylcyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-phenylcyclopentan-1-amine is a chiral amine compound with a cyclopentane ring substituted with a phenyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-phenylcyclopentan-1-amine typically involves asymmetric cycloaddition reactions. One common method involves the use of a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This compound undergoes an asymmetric cycloaddition reaction with cyclopentadiene to build the two chiral centers of the target product . The reaction conditions are generally mild, and the process is known for its high atom economy and low production costs.
Industrial Production Methods
For industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. The raw materials are widely available and cost-effective, making the process suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S)-3-phenylcyclopentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
(1R,3S)-3-phenylcyclopentan-1-amine has several applications in scientific research:
Mécanisme D'action
The primary target of (1R,3S)-3-phenylcyclopentan-1-amine is the enzyme ornithine aminotransferase (OAT). The compound interacts with OAT through a unique mechanism involving fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis. This interaction can inhibit the enzyme’s activity, making it a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3S)-3-aminocyclopentan-1-ol: This compound is structurally similar but contains a hydroxyl group instead of a phenyl group.
(1R,3S)-3-aminocyclopentanecarboxylic acid: Another similar compound with a carboxylic acid group instead of a phenyl group.
Uniqueness
(1R,3S)-3-phenylcyclopentan-1-amine is unique due to its specific chiral centers and the presence of a phenyl group, which can influence its interactions with biological targets and its overall chemical reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(1R,3S)-3-phenylcyclopentan-1-amine |
InChI |
InChI=1S/C11H15N/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m0/s1 |
Clé InChI |
ZNMXRCDHEJJIIK-WDEREUQCSA-N |
SMILES isomérique |
C1C[C@H](C[C@H]1C2=CC=CC=C2)N |
SMILES canonique |
C1CC(CC1C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Bromophenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B13359008.png)
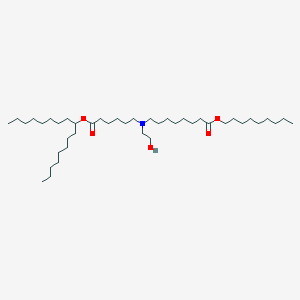
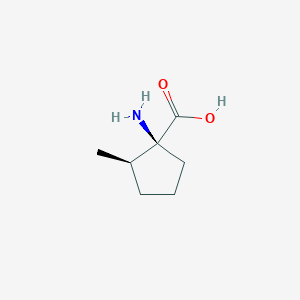

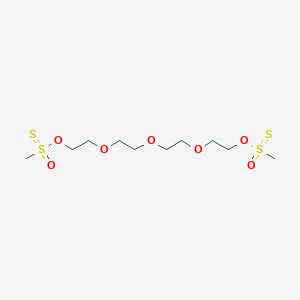
![2-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13359036.png)

![7-(2-methoxyethyl)-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13359056.png)
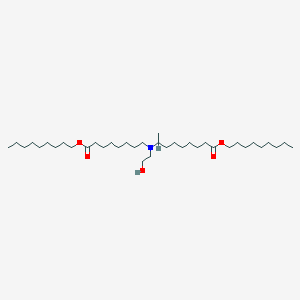

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359079.png)


![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359105.png)
